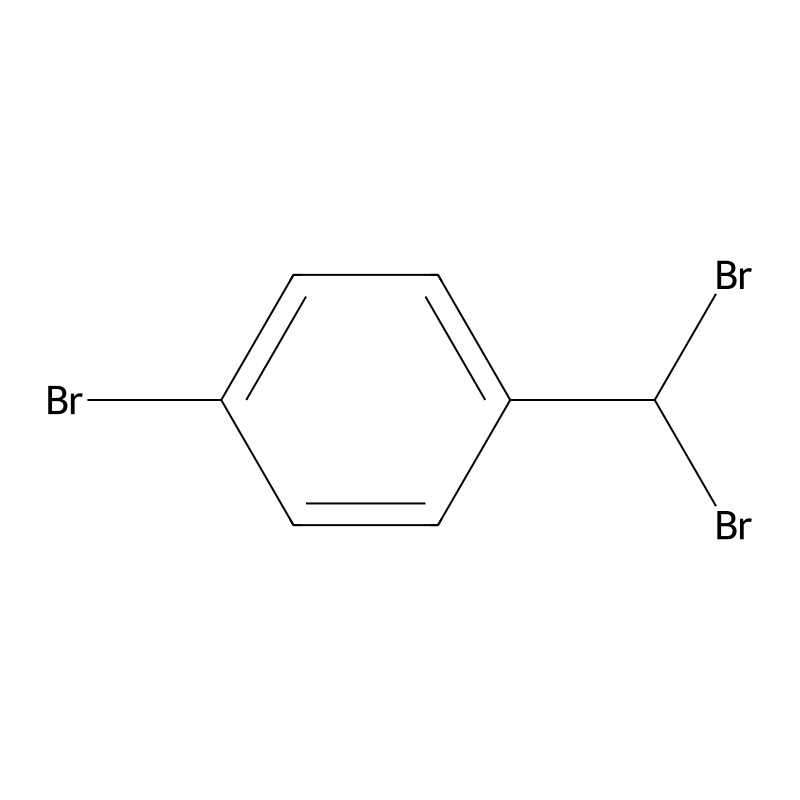

1-Bromo-4-(dibromomethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography

Application Summary: 1-Bromo-4-(dibromomethyl)benzene has been used in the study of crystal structures . The compound crystallizes in the hexagonal space group .

Method of Application: The compound was synthesized from a mixture of 1,3,5-trimethylbenzene, N-bromosuccinimide, dibenzoyl peroxide, and benzene . The mixture was stirred at 80°C for 30 minutes, then refluxed under nitrogen for 4 hours . The solution was then cooled and filtered, and the organic phase was concentrated under reduced pressure . The crude products were purified by flash column chromatography .

Results and Outcomes: The crystal structure of 1,3,5-tris(dibromomethyl)benzene was determined . The asymmetric unit consists of one-sixth 1,3,5-tris(dibromomethyl)benzene molecule .

Organic Synthesis

Method of Application: The compound is typically synthesized from 1,3,5-trimethylbenzene using N-bromosuccinimide and dibenzoyl peroxide . The resulting product can then be used in further reactions to produce a variety of other compounds .

Results and Outcomes: The synthesis of 1-Bromo-4-(dibromomethyl)benzene allows for the production of a wide range of other compounds, expanding the possibilities for organic synthesis .

Synthesis of Alkylamino Zinc (II) Phthalocyanines

Method of Application: The compound is used as a starting material in the synthesis of alkylamino zinc (II) phthalocyanines . The specific experimental procedures and technical details would depend on the exact synthesis route and the specific alkylamino zinc (II) phthalocyanine being synthesized .

Synthesis of 1,2-Dibromo-4,5-Bis(Dibromomethyl)Benzene

Application Summary: 1-Bromo-4-(dibromomethyl)benzene can also be used in the synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene .

Method of Application: The compound is reacted with azobisisobutyronitrile to produce 1,2-dibromo-4,5-bis(dibromomethyl)benzene . The specific experimental procedures and technical details would depend on the exact synthesis route .

Results and Outcomes: The successful synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene from 1-Bromo-4-(dibromomethyl)benzene provides a new compound that can be used in further chemical reactions .

1-Bromo-4-(dibromomethyl)benzene, with the chemical formula CHBr and the CAS number 62247-77-2, is a halogenated aromatic compound. It features a bromine atom attached to the benzene ring at the first position and a dibromomethyl group at the para position. This compound is notable for its multiple bromine substituents, which significantly influence its chemical reactivity and biological properties.

There is no current information available regarding the specific mechanism of action of 1-Bromo-4-(dibromomethyl)benzene.

1-Bromo-4-(dibromomethyl)benzene primarily undergoes electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine substituents. The presence of multiple bromine atoms can enhance the reactivity of the aromatic ring towards further substitutions or transformations. For example, it can react with nucleophiles in substitution reactions or undergo dehydrobromination under specific conditions to form alkenes or other derivatives .

Synthesis of 1-Bromo-4-(dibromomethyl)benzene typically involves bromination reactions. The most common method is through electrophilic aromatic substitution, where benzene derivatives are treated with bromine in the presence of a Lewis acid catalyst. For instance, starting from 4-methylbenzyl bromide, dibromomethylation can be achieved using dibromomethane under suitable conditions. Other methods may include:

- Direct Bromination: Utilizing elemental bromine to introduce bromine substituents.

- Radical Reactions: Employing radical initiators to facilitate the formation of dibromomethyl groups.

1-Bromo-4-(dibromomethyl)benzene finds applications in various fields:

- Organic Synthesis: As an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

- Material Science: Used in developing polymers or materials that require specific halogenated functionalities.

- Research

Interaction studies involving 1-Bromo-4-(dibromomethyl)benzene primarily focus on its reactivity with nucleophiles and electrophiles. The compound's multiple bromine atoms can significantly affect its interaction profile, including:

- Nucleophilic Substitution: The dibromomethyl group can act as a leaving group in nucleophilic substitution reactions.

- Coordination Chemistry: Brominated compounds often interact with metal centers in coordination complexes, influencing catalytic properties.

1-Bromo-4-(dibromomethyl)benzene shares structural similarities with several other brominated aromatic compounds. Here are some comparable compounds:

The uniqueness of 1-Bromo-4-(dibromomethyl)benzene lies in its specific arrangement of bromine atoms, which can lead to distinct chemical properties and reactivity compared to its analogs.

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 1-Bromo-4-(dibromomethyl)benzene exhibits characteristic features of para-disubstituted benzene derivatives. The benzene ring maintains its fundamental aromatic structure with carbon-carbon bond lengths of approximately 1.39 Å, which represents the intermediate value between single bonds (1.54 Å) and double bonds (1.34 Å) characteristic of aromatic systems [4] [5]. This bond length reflects the delocalized π-electron system that provides the aromatic stability to the benzene core [6] [7].

The ring geometry demonstrates perfect planarity with C-C-C bond angles of 120°, consistent with sp² hybridization of the carbon atoms [4] [8]. The para-substitution pattern creates a C₂ᵥ point group symmetry, which significantly influences the compound's physical and chemical properties [1]. The carbon-bromine bond lengths in the structure are estimated to be approximately 1.89-1.91 Å, based on comparative data from similar brominated aromatic compounds [9] [10]. Specifically, crystallographic studies of related compounds such as 1-bromo-4-iodobenzene show carbon-halogen bond lengths of 1.879 Å for bromine and 2.064 Å for iodine, providing reference points for understanding the bonding in 1-Bromo-4-(dibromomethyl)benzene [10].

The dibromomethyl substituent introduces steric considerations that affect the overall molecular conformation. The CHBr₂ group adopts a tetrahedral geometry around the carbon center, with the C-Br bonds extending away from the benzene ring plane. This spatial arrangement minimizes steric interactions while maintaining the aromatic character of the benzene ring [9].

Electronic Structure and Bromine Substituent Effects

The electronic structure of 1-Bromo-4-(dibromomethyl)benzene is significantly influenced by the electron-withdrawing nature of the bromine substituents. Bromine atoms possess high electronegativity and exhibit both inductive (-I) and weak resonance (+R) effects, with the inductive effect being predominant [11] [12]. The para-disubstitution pattern creates a cumulative electron-withdrawing environment that substantially reduces the electron density of the benzene ring [12] [13].

The presence of three bromine atoms in the molecule creates multiple sites for halogen bonding interactions. Research on halogen-π interactions demonstrates that the strength of these interactions increases in the order F < Cl < Br < I, making the brominated compound particularly susceptible to intermolecular interactions [14]. The σ-holes on the bromine atoms can participate in halogen bonding, which becomes important in crystal packing and molecular recognition processes [15] [14].

Computational studies on related halogenated benzene derivatives using density functional theory (DFT) methods reveal that the highest occupied molecular orbitals (HOMO) of brominated compounds are significantly stabilized compared to unsubstituted benzene [16] [17]. The electron-withdrawing effect of the bromine substituents lowers the HOMO energy, making the compound less nucleophilic and more resistant to electrophilic aromatic substitution reactions [11] [12].

The electronic structure calculations indicate that the LUMO (lowest unoccupied molecular orbital) energies are also affected by bromination, with the π* orbitals becoming more accessible for reduction processes [16] [18]. This electronic modification influences the compound's reactivity patterns and potential applications in organic synthesis [16].

Comparative Analysis with Related Halogenated Toluenes

Comparative analysis of 1-Bromo-4-(dibromomethyl)benzene with related halogenated toluenes reveals distinctive structural and electronic characteristics. The molecular weight of 328.83 g/mol places this compound among the heavier halogenated aromatics, significantly exceeding that of simpler derivatives such as 3-bromotoluene-2,4,6-d₃ (174.05 g/mol) and approaching the molecular weight of mixed halogenated compounds like 1-bromo-4-iodobenzene (282.90 g/mol) [10].

The degree of halogenation in 1-Bromo-4-(dibromomethyl)benzene is intermediate between monobrominated and hexabrominated benzene derivatives. Studies on catalytic hydrodehalogenation reveal that the reactivity of carbon-bromine bonds follows specific patterns, with C-Br bonds generally showing higher reactivity than C-Cl bonds but lower than C-I bonds [20]. This reactivity order influences the compound's behavior in substitution and reduction reactions.

Comparative studies of halogenated benzenes demonstrate that bond lengths remain relatively constant across different substitution patterns, with aromatic C-C bonds maintaining the characteristic 1.39 Å length regardless of the halogen substituents [4] [5]. However, the carbon-halogen bond lengths show variation depending on the halogen identity, with C-Br bonds typically measuring 1.89-1.91 Å compared to C-I bonds at approximately 2.06 Å [10].

The electronic properties of 1-Bromo-4-(dibromomethyl)benzene differ markedly from less heavily substituted analogs. The cumulative electron-withdrawing effect of three bromine atoms creates a highly electron-deficient aromatic system, contrasting with compounds like 1-bromo-4-(1-bromoethyl)benzene, which contains only two bromine atoms and shows different reactivity patterns [22]. The XLogP3-AA value of 4.1 for 1-Bromo-4-(dibromomethyl)benzene indicates high lipophilicity, which is characteristic of heavily halogenated aromatic compounds [1].

The topological polar surface area of 0 Ų reflects the absence of hydrogen bond donors and acceptors in the molecule, distinguishing it from functionalized derivatives that may contain polar substituents [1]. This property influences the compound's solubility characteristics and intermolecular interactions, making it suitable for applications requiring low polarity and high hydrophobicity.

Studies on related compounds demonstrate that the number and position of halogen substituents significantly affect the molecular orbital energies and reactivity patterns [16] [17]. The para-disubstitution pattern in 1-Bromo-4-(dibromomethyl)benzene creates a symmetric electronic environment that influences both the ground state stability and the transition state energies for various chemical transformations [13] [23].

Free radical bromination constitutes the most extensively studied and practically implemented methodology for synthesizing 1-Bromo-4-(dibromomethyl)benzene. The fundamental mechanism involves homolytic cleavage of brominating agents to generate bromine radicals, which subsequently abstract hydrogen atoms from benzylic positions with remarkable selectivity [1] [2] [3].

Mechanistic Framework and Selectivity Principles

The reaction proceeds through a classical radical chain mechanism initiated by thermal or photochemical activation of brominating agents. N-bromosuccinimide serves as the preferred brominating reagent due to its ability to maintain low steady-state concentrations of molecular bromine, thereby minimizing undesired aromatic ring substitution while maximizing benzylic selectivity [4] [5]. The initiation step involves homolytic cleavage of the nitrogen-bromine bond:

Initiation: NBS + heat/light → Br- + succinimide-

Propagation:

- Br- + Ar-CH₃ → HBr + Ar-CH₂-

- Ar-CH₂- + NBS → Ar-CH₂Br + succinimide-

The remarkable selectivity of bromine radicals for benzylic positions stems from the significantly lower bond dissociation energy of benzylic carbon-hydrogen bonds (89 kcal/mol) compared to primary aliphatic positions (101 kcal/mol) [1] [2]. This energy difference translates to selectivity ratios exceeding 97:1 for secondary versus primary positions, with tertiary benzylic positions showing even greater preference [6] [7].

Optimized Reaction Conditions and Performance

Systematic optimization studies have established optimal reaction parameters that maximize yield while maintaining excellent regioselectivity. Temperature control emerges as a critical factor, with the optimal range of 80-120°C providing rapid reaction rates while minimizing thermal decomposition and side product formation [8] [4]. Higher temperatures, while accelerating the reaction, lead to decreased selectivity due to increased radical recombination and aromatic substitution [9] [10].

Solvent selection profoundly influences both reaction rate and selectivity. Traditional halogenated solvents such as carbon tetrachloride have been largely replaced by more environmentally acceptable alternatives including 1,2-dichloroethane, which provides 2-3 fold rate enhancement compared to carbon tetrachloride while maintaining excellent selectivity [11] [12]. The replacement of problematic solvents represents a significant advancement in process sustainability [13] [14].

Brominating agent stoichiometry requires careful optimization to achieve complete conversion to the dibromomethyl product while minimizing formation of over-brominated species. Typical conditions employ 2.2-2.5 equivalents of N-bromosuccinimide relative to the substrate, ensuring sufficient brominating capacity while avoiding excessive reagent waste [15] [11].

Catalytic Systems for Regioselective Dibromination

The development of catalytic methodologies represents a significant advancement in aromatic bromination chemistry, offering enhanced control over regioselectivity and reduced environmental impact through more efficient utilization of brominating agents.

Iron-Based Catalytic Systems

Iron(III) bromide catalysis has emerged as a particularly effective approach for aromatic bromination, operating through electrophilic aromatic substitution mechanisms that provide complementary selectivity to radical processes [16] [17] [18]. The catalyst functions by coordinating with brominating agents to generate highly electrophilic bromine species:

FeBr₃ + Br₂ → [FeBr₄]⁻ + Br⁺

The resulting bromonium ion exhibits enhanced electrophilicity compared to molecular bromine, enabling bromination under milder conditions while maintaining high regioselectivity [19] [20]. Iron(II) bromide has shown particular promise for benzylic bromination, operating at remarkably low catalyst loadings (1 mol%) while achieving excellent yields and selectivity [17].

Metal-Organic Framework Catalysts

Heterogeneous metal-organic framework catalysts represent an emerging frontier in regioselective bromination. The bpy-UiO-FeCl₃ system demonstrates exceptional performance in oxidative bromination reactions, utilizing hydrogen peroxide and potassium bromide as sustainable brominating agents [21]. The confined environment within the MOF pores provides shape-selective catalysis, enhancing regioselectivity through steric constraints while stabilizing mononuclear iron active sites.

The MOF catalyst exhibits remarkable robustness, maintaining activity over multiple catalytic cycles without significant deactivation. Turnover numbers exceeding 64 have been achieved, representing substantial improvements over homogeneous iron catalysts [21]. The heterogeneous nature facilitates catalyst recovery and reuse, addressing key sustainability concerns in industrial applications.

Palladium-Catalyzed Systems

Palladium catalysis offers unique opportunities for directed bromination through coordination-assisted carbon-hydrogen activation [22] [23] [24]. The use of directing groups enables precise control over regioselectivity, allowing selective functionalization of specific aromatic positions. BRIDP ligands (2,2-diphenylvinylphosphines and 2,2-diphenylcyclopropylphosphines) have demonstrated exceptional performance in palladium-catalyzed halogenation reactions, achieving turnover numbers exceeding 1900 [25].

Industrial-Scale Production via Continuous Flow Processes

The translation of bromination chemistry from laboratory to industrial scale necessitates fundamental reconsideration of process design to address safety, efficiency, and environmental concerns inherent in large-scale halogen chemistry.

Continuous Flow Reactor Design

Continuous flow photochemical reactors have revolutionized industrial bromination by enabling precise control over reaction parameters while maintaining excellent safety profiles [26] [27]. The Corning Advanced-Flow Lab Photo Reactor exemplifies modern flow reactor design, incorporating efficient mixing, heat transfer, and irradiation capabilities within compact reactor volumes [26].

Key design features include:

- High surface-to-volume ratios enabling efficient heat removal during exothermic bromination reactions

- Precise residence time control allowing optimization of conversion while minimizing over-bromination

- Integrated irradiation systems providing uniform light distribution for photochemical initiation

- Multi-stream mixing capabilities for in-situ reagent generation

Process Intensification and Scale-Up

Successful scale-up of bromination processes requires careful consideration of mass transfer, heat transfer, and mixing phenomena that become increasingly challenging at larger scales. Space-time yields ranging from 80-200 kg/L·h have been achieved in optimized continuous flow systems, representing substantial improvements over traditional batch processes [26] [28].

Productivity scaling from laboratory (0.1-0.5 kg/h) to industrial scale (20-100 kg/h) requires systematic optimization of flow rates, temperature profiles, and residence time distributions. The 14-fold scale-up demonstrated for 2,6-dichlorobenzyl bromide production illustrates the potential for dramatic productivity improvements through process intensification [26].

Deuteration Techniques for Isotopic Labeling Studies

Deuterium labeling of aromatic compounds has gained significant importance in pharmaceutical development, mechanistic studies, and metabolic investigations. The incorporation of deuterium into 1-Bromo-4-(dibromomethyl)benzene requires specialized methodologies that preserve the halogen substitution pattern while achieving high levels of isotopic incorporation.

Metal-Catalyzed Hydrogen-Deuterium Exchange

Iron-catalyzed deuteration using deuterium oxide represents a particularly attractive approach due to the abundance and environmental compatibility of iron catalysts [29] [30]. The iron/cellulose catalyst system demonstrates exceptional performance for deuterating anilines and phenols, achieving 90-95% deuterium incorporation under mild conditions (120-160°C, 20-40 bar D₂ pressure) [29].

The mechanism involves coordination of the aromatic substrate to iron centers, followed by oxidative addition of aromatic carbon-hydrogen bonds and subsequent reductive elimination with deuterium. The cellulose support provides a nanostructured environment that enhances catalyst stability and reactivity while preventing metal leaching [29].

Electrochemical Deuteration Methods

Electrochemical approaches offer unique advantages for selective deuteration, particularly for converting trifluoromethyl groups to methyl-d₃ substituents [31]. The electrochemical reduction process operates under mild conditions (25-60°C) using deuterium water in common organic solvents such as dimethylformamide [31].

The process involves cathodic reduction of the trifluoromethyl group followed by protonation with deuterium sources, achieving 60-85% deuterium incorporation. This methodology provides access to isotopically labeled compounds that would be difficult to prepare through conventional chemical methods [31].

Acid-Catalyzed Exchange Reactions

Strong acid catalysis using deuterated acids (D₂SO₄, TfOD) enables direct hydrogen-deuterium exchange on aromatic rings [32] [33]. The mechanism involves protonation of the aromatic system followed by deuterium incorporation through electrophilic aromatic substitution. While requiring elevated temperatures (150-200°C), this approach achieves good deuterium incorporation (70-90%) across all aromatic positions [32].

Base-Catalyzed Methodologies

Base-catalyzed deuteration using potassium tert-butoxide and deuterium oxide provides a complementary approach for deuterating acidic positions [32]. The mild reaction conditions (30-80°C) and high functional group tolerance make this method particularly suitable for complex aromatic systems containing multiple halogen substituents [32].

The incorporation of deuterium at specific positions enables detailed mechanistic studies of bromination reactions, providing insights into reaction pathways and intermediate structures that inform further optimization efforts. Deuterium kinetic isotope effects observed in bromination reactions confirm the involvement of carbon-hydrogen bond cleavage in the rate-determining step, supporting radical-based mechanisms [32] [34].